N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-3-methoxybenzamide
描述
N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-3-methoxybenzamide is a quinoline-based small molecule characterized by a 4-ethoxy group, a 2-(4-methoxyphenyl) substituent, and a 3-methoxybenzamide moiety at position 6 of the quinoline core. The methoxy and ethoxy substituents likely enhance solubility compared to purely lipophilic analogs, while the aromatic systems (quinoline and benzamide) provide π-π stacking interactions critical for binding to biological targets.
属性
IUPAC Name |
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-4-32-25-16-24(17-8-11-20(30-2)12-9-17)28-23-13-10-19(15-22(23)25)27-26(29)18-6-5-7-21(14-18)31-3/h5-16H,4H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQHUSJNNIZLDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of molecules, including quinoline-based enamide derivatives, benzothiazole-containing benzamides, and triazole-linked benzamides. Below is a detailed comparison of key analogs:
Table 1: Structural and Functional Comparison
*Estimated based on formula (C₂₆H₂₆N₂O₅).
Substituent Effects on Pharmacokinetics and Binding
- Methoxy Groups : The target compound’s 3-methoxybenzamide and 4-methoxyphenyl groups likely improve aqueous solubility compared to halogenated analogs (e.g., chloro/fluoro derivatives in ), which exhibit higher lipophilicity (logP ~4.68 in vs. estimated logP ~3.5 for the target).
- Quinoline vs. Benzothiazole Core: The quinoline scaffold in the target compound enables planar interactions with kinase ATP-binding pockets, whereas benzothiazole derivatives (e.g., ) may target DNA or tubulin due to their rigid heterocyclic structure.
- Halogen vs. Alkoxy Substituents : Chloro/fluoro substituents in enhance target binding via hydrophobic interactions but may reduce solubility. In contrast, ethoxy and methoxy groups in the target compound balance lipophilicity and solubility.
Patent-Based Analogs and Therapeutic Potential
Compounds from patents share the (3-cyano-4-aryl-aminoquinolin-6-yl)enamide backbone, suggesting a common mechanism as kinase inhibitors. For example:
- The (S,E)-enamide derivatives in (MW 540–598) feature tetrahydrofuran-3-yl-oxy groups, which may enhance metabolic stability compared to the target compound’s ethoxy group.
Limitations in Direct Activity Comparisons
While structural similarities imply overlapping biological targets, direct efficacy comparisons are hindered by the absence of explicit activity data for the target compound in the provided evidence. For instance:
- The benzothiazole derivative has demonstrated antimicrobial activity in related studies, but its bromo substituent may limit bioavailability compared to the target’s methoxy groups.
Notes
Data Gaps : The evidence lacks explicit IC₅₀ values or kinase selectivity profiles for the target compound, necessitating reliance on structural analogies.
Structural Diversity: The methoxybenzamide moiety is conserved across multiple analogs (e.g., ), but core heterocycles (quinoline vs. triazole vs. benzothiazole) dictate divergent therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
